3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound with a unique structure that includes a sulfanyl group, a phenyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Addition of the Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced using a cyanation reaction, often involving a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its tetrahydroisoquinoline core.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a role in redox reactions, while the tetrahydroisoquinoline core could interact with neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-5,6,7,8-tetrahydroisoquinoline: Lacks the sulfanyl and carbonitrile groups, making it less versatile in terms of chemical reactivity.
3-[(2-Methylpropyl)sulfanyl]-1-phenylisoquinoline: Similar structure but without the tetrahydroisoquinoline core, which may affect its biological activity.
Uniqueness
The presence of both the sulfanyl and carbonitrile groups in 3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile provides unique opportunities for chemical modifications and potential applications. The tetrahydroisoquinoline core adds to its structural complexity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
315246-93-6 |
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Molecular Formula |
C20H22N2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C20H22N2S/c1-14(2)13-23-20-18(12-21)16-10-6-7-11-17(16)19(22-20)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-11,13H2,1-2H3 |
InChI Key |
RWFMGAZFDQUAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=C(C2=C(CCCC2)C(=N1)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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